Methods of Synthesis
Toladryl can be synthesized through several methods, with one common approach involving the reaction of p-tolylbenzyl chloride with N,N-dimethylaminoethanol. This reaction typically proceeds under controlled conditions to ensure high yield and purity:
Molecular Structure
Toladryl has a molecular formula of C18H23NO and a molecular weight of approximately 273.38 g/mol. The structure consists of a central ethylamine moiety linked to a p-tolyl group and a benzyloxy functional group, which contributes to its biological activity.
The three-dimensional conformation of Toladryl is critical for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics .
Chemical Reactions Involving Toladryl
Toladryl participates in various chemical reactions that can modify its structure and enhance its therapeutic properties:
Mechanism of Action
Toladryl functions primarily as an antagonist at histamine H1 receptors, inhibiting the action of histamine—a key mediator in allergic reactions. This blockade leads to:
Physical Properties
Chemical Properties
Scientific Applications
Toladryl has several applications across various fields:
Toladryl (β-(p-Methylbenzhydryloxy)-Ethyldimethylamine Hydrochloride) represents a structural analog of the first-generation antihistamine diphenhydramine. Developed during the mid-20th century, this compound exemplifies early efforts to optimize the pharmacological profile of histamine H1-receptor antagonists through targeted molecular modifications. Unlike its parent compound, Toladryl incorporates a para-methyl substituent on one of its benzhydryl phenyl rings—a change hypothesized to enhance lipophilicity and receptor affinity [3] [6]. Despite its historical significance in allergy research, Toladryl remained primarily a pharmacological tool rather than a therapeutic agent. This analysis details its chemical identity, nomenclature, and research trajectory within the context of early antihistamine development.
Toladryl’s core structure comprises a dimethylaminoethyl ether backbone linked to a benzhydryl moiety. The critical distinction from diphenhydramine is the addition of a methyl group (–CH₃) at the para position of one phenyl ring (designated the B-ring). This modification yields the systematic chemical name 2-[(p-methyl-alpha-phenylbenzyl)oxy]-N,N-dimethylethanamine [3]. The molecular formula is C₁₈H₂₃NO (molecular weight: 269.38 g/mol), identical to diphenhydramine save for the methyl substituent. Crystallographic data indicate a melting point of 151–155°C, marginally higher than diphenhydramine hydrochloride (166–170°C), reflecting subtle packing differences in the solid state [3].
The p-methyl group induces steric and electronic perturbations:
Table 1: Physicochemical Properties of Toladryl
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₈H₂₃NO | - |
Molecular Weight | 269.38 g/mol | - |
Melting Point | 151–155 °C | Capillary method |
Density | 1.014 ± 0.06 g/cm³ | Predicted |
pKa (amine group) | 8.73 ± 0.28 | Predicted |
Solubility | Sparingly soluble in chloroform; | Experimental observation [3] |
Slightly soluble in methanol |
Toladryl is designated under multiple nomenclatural systems:
The name "Toladryl" emerged from early industrial pharmacology (Parke-Davis & Company) as a brand identifier, though it never attained widespread clinical adoption. Its association with "impurities" reflects later analytical use in quality control of diphenhydramine and orphenadrine formulations [3].
Table 2: Official and Common Nomenclature of Toladryl
Nomenclature System | Designation | Context |
---|---|---|
Chemical/IUPAC | 2-[(4-Methylphenyl)(phenyl)methoxy]-N,N-dimethylethanamine | Technical literature |
CAS Registry | 19804-27-4 | Global chemical indexing |
Common Synonyms | 4-Methyldiphenhydramine; p-Methyldiphenhydramine | Pharmacological research |
Pharmaceutical Industry | Toladryl® (historical); Diphenhydramine EP Impurity B | Manufacturing quality control [3] |
Analog Classification | Diphenhydramine derivative; Orphenadrine structural analog | Medicinal chemistry [3] |
Toladryl emerged from systematic structure-activity relationship (SAR) studies conducted in the 1940s–1950s aimed at optimizing diphenhydramine’s antihistaminic efficacy. Diphenhydramine (marketed as Benadryl® in 1946) was among the first synthetic H1 antagonists effective against allergic rhinitis and urticaria [2]. Researchers at Parke-Davis synthesized Toladryl by introducing a methyl group at the para position of diphenhydramine’s benzhydryl B-ring, hypothesizing that electron-donating alkyl groups might enhance histamine receptor affinity or metabolic stability [6].
This modification aligned with broader trends in antihistamine development:
Synthesis and Initial Screening (Late 1940s):Toladryl was prepared via nucleophilic substitution of p-methylbenzhydryl bromide with dimethylaminoethanol, followed by salt formation. In vitro assays demonstrated H1-receptor blockade comparable to diphenhydramine in guinea pig ileum models [6].
Comparative Efficacy Studies (1949):Chevalley and McGavack evaluated Toladryl clinically against allergic conditions. Oral administration (50–100 mg) reduced histamine-induced wheal formation in humans, confirming peripheral H1 antagonism. However, efficacy was not superior to diphenhydramine, limiting commercial interest [6].
Mechanistic Differentiation (1950s):Studies revealed Toladryl’s enhanced lipophilicity facilitated greater CNS penetration than diphenhydramine, mirroring observations with other methylated analogs (e.g., doxylamine). This property later relegated it to impurity reference standards in pharmaceutical analytics [3] [6].
Legacy in Receptor Pharmacology:Though clinically overshadowed, Toladryl contributed to SAR models establishing that aryl ring substitutions in ethanolamine antihistamines modulate:
Table 3: Historical Timeline of Toladryl Research
Year(s) | Milestone | Significance |
---|---|---|
1946 | Diphenhydramine approved by FDA | Established the ethanolamine antihistamine class |
1948–1949 | Synthesis of Toladryl analogues | Exploration of para-substituted diphenhydramine derivatives [6] |
1949 | Clinical assessment in allergy models | Demonstrated H1 blockade; no advantage over parent compound [6] |
1950s | Characterization as analytical reference standard | Adoption in pharmacopeial testing of diphenhydramine/orphenadrine [3] |
Post-1960 | Minimal independent research | Primarily cited in impurity characterization contexts |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0